molecular formula C23H29N3O7 B156892 N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin CAS No. 126103-95-5

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin

Cat. No. B156892
CAS RN: 126103-95-5
M. Wt: 459.5 g/mol
InChI Key: JHJBNOSZSJDELK-UHFFFAOYSA-N
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Description

“N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin” is a protease substrate . It has the empirical formula C23H29N3O7 and a molecular weight of 459.49 .


Molecular Structure Analysis

The SMILES string for this compound is CCC(C)C(NC(=O)CCC(O)=O)C(=O)NC(C)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound should be stored at a temperature of -20°C . Other physical and chemical properties were not available in the search results.

Scientific Research Applications

Proteasome Activity in Human Platelets

Human platelets contain the 20S proteasome and its protein activator, PA28, which plays a key role in antigen processing. The proteasome exhibits chymotryptic-like activity towards substrates like succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin, indicating its role in protein degradation in eukaryotic cells. This understanding aids in studies related to platelet biology and proteasome function in human cells (Ostrowska et al., 2003).

Enzymatic Activity in Bacteria

In Escherichia coli, the enzyme PepN, previously identified as an alanine aminopeptidase, is responsible for hydrolyzing substrates like Suc-LLVY-AMC. This enzyme displays similarities with downstream processing enzymes in Archaea and Eukarya, suggesting a functional similarity across different domains of life (Chandu, Kumar, & Nandi, 2003).

Characterization of Enzyme Active Sites

Research on the active sites of multicatalytic proteinases has been conducted using synthetic substrates including succinyl-Ala-Ala-Phe-7-amino-4-methylcoumarin. This study helps in understanding the enzymatic properties and inhibition mechanisms of multicatalytic proteinases (Mason, 1990).

Mechanism of Action

Target of Action

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is primarily used as a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

This compound interacts with its target proteases through a process known as enzymatic hydrolysis . The protease enzyme cleaves the peptide bond in the substrate, resulting in the release of the 7-amido-4-methylcoumarin moiety. This cleavage event can be monitored due to the fluorescent properties of the 7-amido-4-methylcoumarin group .

Biochemical Pathways

The action of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily affects the proteolytic pathways within the cell. By serving as a substrate for proteases, it can influence the rate and extent of protein degradation. The downstream effects of this can vary widely, as proteolysis plays a role in many different cellular processes .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate, stability in the body, and rate of excretion .

Result of Action

The primary result of the action of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is the generation of a fluorescent signal upon cleavage by proteases. This allows researchers to monitor protease activity in real-time. On a cellular level, the compound’s action could influence various processes that depend on proteolysis .

Action Environment

The action, efficacy, and stability of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the proteases present .

properties

IUPAC Name

4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJBNOSZSJDELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402202
Record name N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin

CAS RN

126103-95-5
Record name N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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